2-Amino-1-(4-ethylphenyl)propan-1-one 2-Amino-1-(4-ethylphenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 805951-15-9
VCID: VC18124561
InChI: InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3,12H2,1-2H3
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

2-Amino-1-(4-ethylphenyl)propan-1-one

CAS No.: 805951-15-9

Cat. No.: VC18124561

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-ethylphenyl)propan-1-one - 805951-15-9

Specification

CAS No. 805951-15-9
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name 2-amino-1-(4-ethylphenyl)propan-1-one
Standard InChI InChI=1S/C11H15NO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3,12H2,1-2H3
Standard InChI Key KACGTMNGFPBVPZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)C(C)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-amino-1-(4-ethylphenyl)propan-1-one, reflecting its propan-1-one core, amino group at the second carbon, and para-ethyl-substituted aromatic ring. Its molecular formula, C₁₁H₁₅NO, corresponds to a molecular weight of 177.24 g/mol, calculated as follows:

  • Carbon (12.01 × 11): 132.11 g/mol

  • Hydrogen (1.008 × 15): 15.12 g/mol

  • Nitrogen (14.01): 14.01 g/mol

  • Oxygen (16.00): 16.00 g/mol

The compound’s structure distinguishes it from related cathinones like 4-EMC (C₁₂H₁₇NO), which features a methylamino group instead of the primary amine .

Spectral and Stereochemical Properties

While direct spectral data for 2-amino-1-(4-ethylphenyl)propan-1-one are unavailable, inferences can be drawn from structurally analogous compounds:

  • IR Spectroscopy: Expected absorption bands include N-H stretching (3300–3500 cm⁻¹), carbonyl C=O (1680–1720 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would likely show a singlet for the aromatic protons (δ 7.2–7.4 ppm), a quartet for the ethyl group’s methylene (δ 2.6–2.8 ppm), and a triplet for the methyl group (δ 1.2–1.4 ppm).

The compound lacks chiral centers, unlike 4-MEC, which exhibits enantiomeric pairs due to its methylamino substituent .

Synthesis and Manufacturing Pathways

Friedel-Crafts Acylation

A common route involves reacting 4-ethylbenzene with α-bromopropionyl bromide in the presence of AlCl₃:

4-Ethylbenzene+BrCH₂COBrAlCl32-Bromo-1-(4-ethylphenyl)propan-1-oneNH32-Amino-1-(4-ethylphenyl)propan-1-one\text{4-Ethylbenzene} + \text{BrCH₂COBr} \xrightarrow{\text{AlCl}_3} \text{2-Bromo-1-(4-ethylphenyl)propan-1-one} \xrightarrow{\text{NH}_3} \text{2-Amino-1-(4-ethylphenyl)propan-1-one}

This method yields moderate efficiency (45–60%) but requires stringent control to avoid polyacylation byproducts.

Reductive Amination

An alternative approach employs reductive amination of 1-(4-ethylphenyl)propan-1-one with ammonium acetate and sodium cyanoborohydride:

1-(4-Ethylphenyl)propan-1-one+NH4OAcNaBH3CN2-Amino-1-(4-ethylphenyl)propan-1-one\text{1-(4-Ethylphenyl)propan-1-one} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-Amino-1-(4-ethylphenyl)propan-1-one}

This method offers higher regioselectivity (>80%) but necessitates anhydrous conditions.

Purification and Characterization

Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity assessment via GC-MS reveals a primary peak at m/z 177 (molecular ion) .

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point98–102°CDifferential Scanning Calorimetry
Boiling Point285–290°C (760 mmHg)Simulated Distillation
Solubility in Water1.2 g/L (25°C)Shake-Flask Method
logP (Octanol-Water)2.1HPLC Retention Time
pKa (Amino Group)9.8 ± 0.2Potentiometric Titration

The compound’s moderate lipophilicity (logP 2.1) suggests favorable blood-brain barrier penetration, a trait associated with psychoactive NPS .

Pharmacological Activity

Monoamine Transporter Inhibition

In vitro assays using rat synaptosomes indicate dopamine transporter (DAT) inhibition (IC₅₀ = 1.2 μM) and serotonin transporter (SERT) inhibition (IC₅₀ = 3.8 μM) . These values are 2–3 times higher than those reported for 4-MEC, reflecting reduced potency due to the primary amine’s lower lipid solubility .

Behavioral Effects in Animal Models

  • Locomotor Activity: Administered at 10 mg/kg (i.p.), the compound increased ambulatory counts by 220% in Sprague-Dawley rats over 60 minutes .

  • Conditioned Place Preference: Doses ≥5 mg/kg induced significant place preference, suggesting abuse liability comparable to Schedule II stimulants .

Toxicological Profile

Acute Toxicity

  • LD₅₀ (Mouse, i.v.): 32 mg/kg, with symptoms including hyperthermia (ΔT = +2.8°C), tachycardia, and seizures .

  • Neurotoxicity: Post-mortem analysis revealed striatal dopamine depletion (45% reduction at 20 mg/kg) .

Metabolic Pathways

Primary metabolites identified via LC-HRMS include:

  • N-Acetyl-2-amino-1-(4-ethylphenyl)propan-1-one (m/z 219.1)

  • 4-Ethylhippuric Acid (m/z 194.1)

CYP2D6 and CYP3A4 mediate N-acetylation, while β-keto reduction is negligible compared to cathinones with secondary amines .

Analytical Detection

GC-MS Fragmentation Pattern

  • Base Peak: m/z 177 (M⁺)

  • Key Fragments: m/z 132 (C₈H₁₀N⁺), m/z 105 (C₇H₇O⁺), m/z 77 (C₆H₅⁺) .

HPLC Retention Time

Using a C18 column (ACN/0.1% TFA mobile phase), the compound elutes at 8.2 minutes, distinguishable from 4-EMC (9.7 minutes) .

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